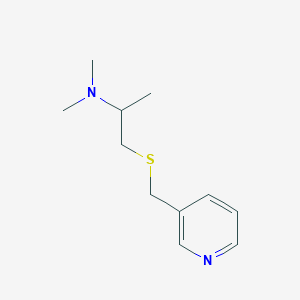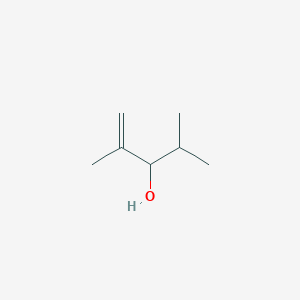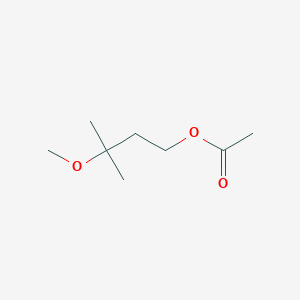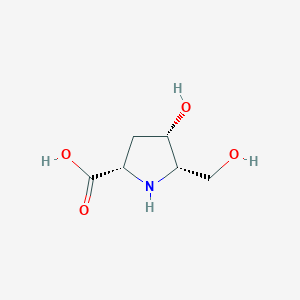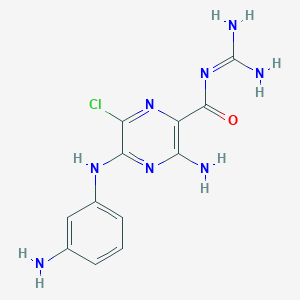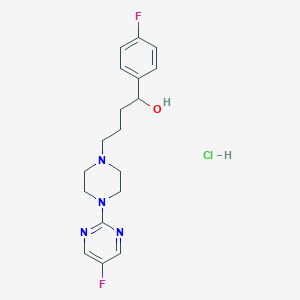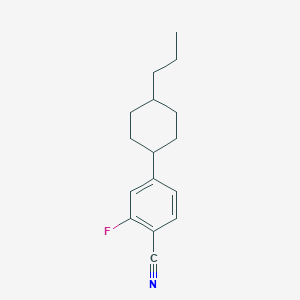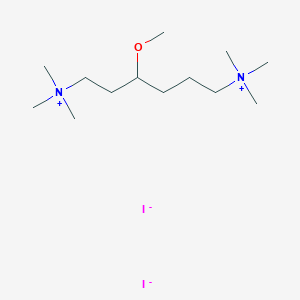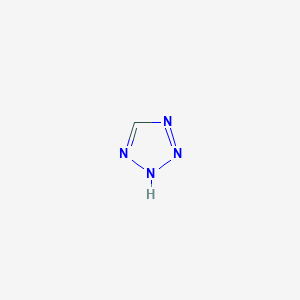
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, commonly known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DFT is widely used in the field of organic synthesis and has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of DFT is based on its ability to act as a nucleophile. DFT reacts with electrophilic substrates, such as aldehydes, ketones, and imines, to form stable adducts. The reaction proceeds via the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing groups present in DFT.
Efectos Bioquímicos Y Fisiológicos
DFT has been shown to have a wide range of biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. DFT has also been shown to induce cell death in various cancer cell lines, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFT has several advantages for use in lab experiments. DFT is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. DFT is also a highly reactive reagent that can be used in small quantities, making it a cost-effective option for lab experiments. However, DFT has some limitations, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of DFT in scientific research. One potential area of research is the development of DFT-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another potential area of research is the use of DFT in the development of novel materials, such as polymers and nanoparticles. Additionally, the use of DFT in the synthesis of complex natural products and pharmaceuticals is an area of research that has yet to be fully explored.
Conclusion
In conclusion, DFT is a versatile reagent that has shown potential in various scientific research applications. DFT has unique properties that make it a valuable tool for organic synthesis and the development of novel materials and therapeutics. Further research is needed to fully explore the potential of DFT in these areas and to identify new applications for this promising compound.
Métodos De Síntesis
DFT is synthesized by the reaction of 2,4-dimethoxy-6-chloro-1,3,5-triazine with 2-fluoro-2,2-dinitroethanol in the presence of a base. The reaction yields a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DFT has been extensively used in scientific research due to its unique properties. DFT is a versatile reagent that can be used for the synthesis of various compounds, including heterocycles, peptides, and nucleosides. DFT has also shown potential in the synthesis of DNA and RNA analogs, which can be used as therapeutic agents for the treatment of various diseases.
Propiedades
Número CAS |
100508-56-3 |
|---|---|
Nombre del producto |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Fórmula molecular |
C7H8FN5O7 |
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
2-(2-fluoro-2,2-dinitroethoxy)-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C7H8FN5O7/c1-18-4-9-5(19-2)11-6(10-4)20-3-7(8,12(14)15)13(16)17/h3H2,1-2H3 |
Clave InChI |
XSDYWUHPATXNBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
SMILES canónico |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
Otros números CAS |
100508-56-3 |
Sinónimos |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



